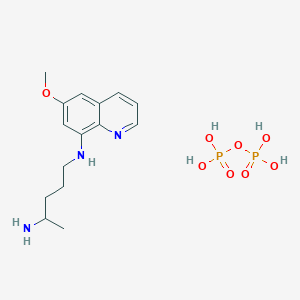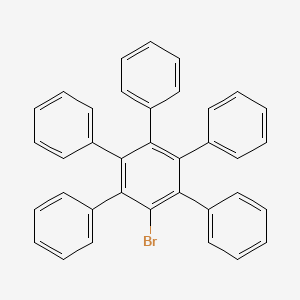
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H19BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and an ethylhexylthio group attached to the thiophene ring. This compound is used as a building block in the synthesis of various organic materials, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of n-butyllithium (n-BuLi) and dimethylformamide (DMF) as reagents . The reaction is carried out under an inert atmosphere, usually at low temperatures, to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include substituted thiophenes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of ultra-narrow band-gap non-fullerene acceptors (NFAs) such as IEICO, IEICO-4F, and IEICO-4Cl.
Material Science: It is employed in the development of new materials with specific electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the aldehyde group are particularly reactive, allowing the compound to undergo substitution, oxidation, and reduction reactions. These reactions enable the formation of larger conjugated systems, which are essential for its applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the ethylhexylthio group.
3-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the bromine atom.
4-Bromo-2-thiophenecarboxaldehyde: Similar but with different substitution patterns on the thiophene ring.
Uniqueness
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is unique due to the presence of the ethylhexylthio group, which imparts specific electronic properties to the compound. This makes it particularly useful in the synthesis of materials for organic electronics, where precise control over electronic properties is essential .
Properties
Molecular Formula |
C13H19BrOS2 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
5-bromo-4-(2-ethylhexylsulfanyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19BrOS2/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
BJTWDRHWCCZWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CSC1=C(SC(=C1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine](/img/structure/B12824197.png)






